molecular formula C6H5N7S B1323028 3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 1007469-54-6

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B1323028
CAS No.: 1007469-54-6
M. Wt: 207.22 g/mol
InChI Key: QNXJQBFOMCSIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolothiadiazole Derivatives in Heterocyclic Chemistry

The development of triazolothiadiazole derivatives emerged from the broader evolution of heterocyclic chemistry during the mid-20th century, when researchers began systematically exploring fused ring systems containing multiple heteroatoms. The foundational work in this field can be traced to early investigations into 1,2,4-triazole and 1,3,4-thiadiazole chemistry, which revealed that these individual heterocyclic systems possessed remarkable biological properties including antimicrobial, antifungal, and anticonvulsant activities.

The concept of fusing triazole and thiadiazole rings into a single molecular framework gained momentum in the 1970s and 1980s, driven by the recognition that such hybrid systems could combine and potentially enhance the biological activities of their constituent rings. Early synthetic approaches focused on cyclization reactions involving 4-amino-5-mercapto-1,2,4-triazoles with various carboxylic acid derivatives, establishing the fundamental methodologies that remain central to triazolothiadiazole synthesis today.

The historical significance of triazolothiadiazole derivatives extends beyond their individual biological activities to their role as versatile scaffolds for drug discovery. The 1,2,4-triazolo[3,4-b]thiadiazole system has been recognized as a cyclic analog of thiosemicarbazide and biguanide, two compounds with well-established pharmacological importance. This structural relationship provided early researchers with a theoretical framework for understanding and predicting the biological activities of triazolothiadiazole derivatives.

The integration of pyrazole functionality into triazolothiadiazole systems represents a more recent advancement in this field, reflecting the growing sophistication of heterocyclic synthesis and the increasing demand for structurally complex molecules with enhanced biological specificity. The pyrazole ring system brings its own rich pharmacological profile to these hybrid compounds, including anti-inflammatory, analgesic, and antipyretic properties that complement the activities associated with triazolothiadiazole cores.

Structural Significance of Pyrazole-Triazolothiadiazole Hybrid Systems

The molecular architecture of 3-(1H-pyrazol-5-yl)-triazolo[3,4-b]thiadiazol-6-amine exemplifies the sophisticated structural design principles that govern modern heterocyclic chemistry. The compound features a fused triazolo-thiadiazole core system in which a 1,2,4-triazole ring is annulated to a 1,3,4-thiadiazole ring through a bridgehead nitrogen atom, creating a rigid bicyclic framework that constrains molecular conformation and enhances binding specificity to biological targets.

The pyrazole substituent at the 3-position of the triazolothiadiazole core introduces additional structural complexity through its five-membered nitrogen-containing ring system. This positioning is particularly significant because it places the pyrazole ring in a spatial arrangement that can participate in extensive intermolecular interactions through hydrogen bonding, π-π stacking, and dipole-dipole interactions. The presence of the amino group at the 6-position further enhances the compound's capacity for molecular recognition through additional hydrogen bonding opportunities.

The structural significance of this hybrid system extends to its electronic properties, where the electron-withdrawing nature of the multiple nitrogen atoms and the sulfur atom creates regions of electron deficiency that can interact favorably with electron-rich biological targets. The fused ring system also provides rigidity that reduces conformational flexibility, potentially leading to enhanced binding affinity and selectivity for specific protein targets.

Comparative structural analysis reveals that pyrazole-triazolothiadiazole hybrids occupy a unique position within the broader family of heterocyclic compounds. The table below illustrates key structural parameters of related compounds:

Compound Type Ring System Heteroatoms Molecular Framework
3-(1H-pyrazol-5-yl)-triazolo[3,4-b]thiadiazol-6-amine Tricyclic hybrid N₅S Fused triazole-thiadiazole with pyrazole substituent
6-(1H-pyrazol-4-yl)-triazolo[3,4-b]thiadiazole Tricyclic hybrid N₅S Alternate pyrazole positioning
5-amino-triazolo[3,4-b]thiadiazine Bicyclic N₄S Six-membered thiadiazine variant
6-(phenyl)-triazolo[3,4-b]thiadiazole Bicyclic N₄S Phenyl substitution

Scope of Academic Research on Fused Heterocyclic Compounds

The academic investigation of fused heterocyclic compounds, particularly those incorporating triazole and thiadiazole functionalities, has expanded dramatically over the past two decades, driven by the recognition of their potential as therapeutic agents and functional materials. Contemporary research in this field encompasses multiple interdisciplinary approaches, including synthetic methodology development, structure-activity relationship studies, mechanistic investigations, and computational modeling.

Synthetic methodology research has focused on developing efficient and environmentally sustainable approaches to construct complex fused heterocyclic systems. Recent advances include one-pot multicomponent reactions, microwave-assisted synthesis, and metal-catalyzed cyclization reactions that enable the rapid assembly of diverse triazolothiadiazole derivatives. These methodological improvements have facilitated the preparation of compound libraries for biological screening and structure-activity relationship studies.

Biological activity screening has revealed that fused heterocyclic compounds containing triazole and thiadiazole moieties exhibit remarkable diversity in their pharmacological profiles. Research has documented activities ranging from antimicrobial and antifungal properties to anticancer, anti-inflammatory, and neuroprotective effects. The compound 3-(1H-pyrazol-5-yl)-triazolo[3,4-b]thiadiazol-6-amine has been specifically investigated for its potential as an energetic material due to its high thermal stability and energetic parameters.

Mechanistic studies have employed various analytical techniques to elucidate the modes of action of triazolothiadiazole derivatives. Enzyme inhibition assays have identified specific protein targets, including urease, shikimate dehydrogenase, and various kinases. Molecular docking studies have provided insights into binding interactions and have guided the rational design of more potent analogs.

The scope of current research extends to computational chemistry approaches that enable the prediction of biological activities and the optimization of molecular properties. Quantitative structure-activity relationship models have been developed to correlate structural features with biological activities, facilitating the design of new compounds with enhanced potency and selectivity. Additionally, molecular dynamics simulations have provided detailed insights into the conformational behavior and binding interactions of these complex heterocyclic systems.

Contemporary research priorities in this field include the development of compounds with improved pharmacokinetic properties, reduced toxicity profiles, and enhanced target selectivity. The integration of artificial intelligence and machine learning approaches is beginning to accelerate the discovery and optimization process, enabling researchers to navigate the vast chemical space of possible triazolothiadiazole derivatives more efficiently.

The interdisciplinary nature of current research efforts reflects the broad potential applications of these compounds across multiple therapeutic areas. Collaborative investigations involving medicinal chemists, biochemists, pharmacologists, and computational scientists are yielding comprehensive understanding of how structural modifications influence biological activity, providing a foundation for the rational design of next-generation therapeutic agents based on the triazolothiadiazole scaffold.

Properties

IUPAC Name

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7S/c7-5-12-13-4(3-1-2-8-9-3)10-11-6(13)14-5/h1-2H,(H2,7,12)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXJQBFOMCSIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=NN=C3N2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Formation of the Triazole Ring :

    • A hydrazine derivative reacts with carboxylic acids or their esters to form 1,2,4-triazole intermediates.
    • This step may involve refluxing in ethanol or other solvents under anhydrous conditions.
  • Introduction of Thiadiazole :

    • The triazole intermediate is further reacted with sulfur-containing agents (e.g., thiourea or thiosemicarbazide) to introduce the thiadiazole moiety.
    • Cyclization occurs in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃), which facilitates the formation of fused rings.

Specific Synthesis Procedure

One widely used method for synthesizing derivatives of this compound is outlined below:

Reaction Conditions:

  • Reagents :

    • 4-amino-5-(pyrazolyl)-4H-1,2,4-triazole hydrosulfide (precursor molecule).
    • Phosphorus oxychloride (POCl₃).
    • Aryl or heteroaryl carboxylic acids.
  • Solvent : Ethanol.

  • Temperature : Reflux at elevated temperatures (~80–100°C).

Procedure:

  • Dissolve the precursor molecule (e.g., 4-amino-5-(pyrazolyl)-4H-1,2,4-triazole hydrosulfide) in ethanol.
  • Add POCl₃ dropwise while maintaining stirring under anhydrous conditions.
  • Introduce the aryl/heteroaryl carboxylic acid to initiate condensation and cyclization.
  • Heat the mixture under reflux for approximately 12 hours to ensure complete reaction.
  • Neutralize excess POCl₃ using sodium bicarbonate solution.
  • Cool the reaction mixture and pour it over crushed ice to precipitate the product.
  • Filter and wash the solid with water and recrystallize from ethanol to obtain pure 3-(1H-pyrazol-5-yl)-triazolo[3,4-b]thiadiazol-6-amine.

Alternative Methods

One-Pot Catalyst-Free Synthesis:

An efficient one-step methodology has been reported for synthesizing similar fused heterocyclic compounds:

  • React dibenzoylacetylene with triazole derivatives in a catalyst-free environment at room temperature.
  • This method avoids harsh reagents like POCl₃ and provides high yields with simplified procedures.

Notes on Optimization:

The choice of solvent and reaction temperature significantly impacts yield and purity. Ethanol is preferred for its ability to dissolve precursors and facilitate cyclization under reflux conditions.

Analytical Confirmation

The synthesized compound's structure is confirmed using various spectroscopic techniques:

  • IR Spectroscopy : Bands at ~1610 cm⁻¹ (C=C) and ~1520 cm⁻¹ (C=N) indicate successful ring closure.
  • NMR Spectroscopy : Absence of NH₂ and SH proton signals confirms cyclization involving these groups.
  • Mass Spectrometry : Molecular ion peaks provide evidence for molecular weight consistency.

Data Table: Reaction Conditions and Yields

Step Reagents Conditions Yield (%)
Formation of Triazole Hydrazine + Carboxylic Acid Reflux in ethanol ~70–80
Cyclization to Thiadiazole POCl₃ + Aryl Carboxylic Acid Reflux in ethanol (12 hours) ~66–78
Catalyst-Free One-Pot Synthesis Dibenzoylacetylene + Triazole Room temperature High (>80)

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral replication mechanisms. Studies have shown that subtle modifications in the structure can enhance antiviral efficacy .
  • Antitumoral Properties : The antitumoral effects are attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division. Various derivatives have been synthesized and tested for their ability to suppress tumor growth in vitro .
  • Antimicrobial Effects : Some studies highlight the compound's potential as an antimicrobial agent. Specific derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives. Key findings include:

Structural ModificationBiological ActivityReference
Substituents on the phenyl groupEnhanced antiviral potency
Variations in thiadiazole ringImproved antitumoral efficacy
Different alkyl/aryl groupsAltered antimicrobial effectiveness

Case Studies

Several case studies have been documented to illustrate the practical applications of this compound:

  • Antiviral Screening : A study synthesized a series of pyrazole-based triazolo-thiadiazoles and evaluated their antiviral activity against specific viruses. The results indicated promising candidates with IC50 values in low micromolar concentrations .
  • Antitumor Evaluation : In vitro assays demonstrated that certain derivatives significantly inhibited cancer cell lines' proliferation. The mechanism was linked to disruption in microtubule dynamics essential for mitosis .
  • Antimicrobial Testing : Compounds derived from this compound were subjected to antimicrobial susceptibility tests against clinical strains. Results showed notable activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which 3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects is primarily through the inhibition of tubulin polymerization . This action disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its specific structural modifications.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares a triazolo[3,4-b]thiadiazole core with most analogues but differs in substituents. For example, 3-aryl and 6-aryl groups in compound 48 enhance steric bulk compared to the pyrazole and amine groups in the target.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity Key Spectral Data (IR/NMR)
Target Compound Not provided 95% Not available
3-(Furan-2-yl)-triazolo[3,4-b]thiadiazol-6-amine C8H13N3OS 199.28 95% IR: N-H stretch (3350 cm⁻¹), C-S (690 cm⁻¹); ¹H NMR: δ 6.5–7.2 (furan protons)
3-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-6,7-diphenyl-thiadiazine C24H16N8S 460.49 MS: m/z 460 (M⁺); ¹H NMR: δ 7.2–8.1 (aromatic protons)
5b (3-(4-Nitrophenyl)-6-phenyl-triazolo[3,4-b]thiadiazole) C15H10N4O2S 310.33 IR: NO2 (1520 cm⁻¹); ¹H NMR: δ 8.2–8.4 (nitrophenyl protons)

Key Observations :

  • The target compound’s molecular weight is undetermined, but analogues range from 199.28 to 460.49, depending on substituents.
  • Spectral data for analogues emphasize characteristic peaks for amine (N-H), aromatic protons, and functional groups like nitro (NO2) .

Key Observations :

  • Pyrazole-containing analogues (e.g., compound 48 ) are unexplored for bioactivity, but triazolo-thiadiazoles with electron-withdrawing groups (e.g., nitro in 5b) show potent antibacterial effects .
  • The target compound’s pyrazole moiety may enhance binding to biological targets due to its hydrogen-bonding capacity, similar to pyridinyl derivatives in vasodilatory agents .

Discussion and Implications

  • Structural Flexibility : The triazolo[3,4-b]thiadiazole core allows diverse substitutions, enabling tailored physicochemical properties. For instance, lipophilic groups (e.g., naphthyl ) improve membrane permeability, while polar amines enhance solubility.
  • Bioactivity Trends : Nitro and halogen substituents often enhance antimicrobial activity , whereas pyridinyl or pyrazole groups correlate with enzyme inhibition or vasodilation .
  • Knowledge Gaps: The target compound’s synthetic route, spectral data, and specific bioactivities require further investigation to align with established analogues.

Biological Activity

The compound 3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine represents a unique class of heterocyclic compounds that combines the structural features of pyrazole, triazole, and thiadiazole. This combination is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Structural Overview

The molecular formula of this compound is C6H5N7SC_6H_5N_7S. The compound features a complex arrangement of nitrogen and sulfur atoms that contribute to its reactivity and biological interactions.

Property Value
Molecular Formula C₆H₅N₇S
CAS Number 1007469-54-6
MDL Number MFCD12026957

Antimicrobial Properties

Research indicates that derivatives containing the thiadiazole moiety exhibit notable antimicrobial activity. For instance, compounds related to 1,3,4-thiadiazoles have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that this compound may share similar properties.

A study highlighted the antibacterial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The synthesized derivatives showed moderate to high activity levels against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. The presence of multiple nitrogen atoms in its structure allows for interactions with various biological targets involved in cancer progression. Preliminary studies indicate that derivatives of thiadiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

In a comparative study involving various triazolo-thiadiazole derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 values lower than those of standard chemotherapeutics) .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. These activities are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with various enzymes through hydrogen bonding and π-stacking due to its aromatic structure.
  • Receptor Modulation : It may modulate receptor activity involved in inflammatory pathways or cancer cell signaling.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases involved in DNA replication.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Case Study 1 : A derivative with a similar structure demonstrated potent antimicrobial activity with MIC values ranging from 10 to 50 µg/mL against tested bacterial strains .
  • Case Study 2 : In a study evaluating anticancer properties, a related thiadiazole compound showed an IC50 value of 15 µM against MDA-MB-231 breast cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, and how do reaction conditions influence yield?

  • Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at 120°C are critical for constructing the triazolothiadiazole core, as demonstrated in pyrazole-triazole hybrids . Solvent choice (e.g., dry THF or toluene) and temperature control (-20°C to 120°C) significantly affect intermediate stability and final product purity. For example, boron trifluoride etherate in THF at low temperatures stabilizes diazonium intermediates during pyrazole functionalization .
  • Key Challenges : Avoiding hydrolysis of reactive intermediates and optimizing stoichiometry of reagents like sodium hydride in toluene for cyclocondensation .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Methodology : Use a combination of IR spectroscopy (to confirm carbonyl and amine groups), ¹H/¹³C NMR (to resolve aromatic protons and heterocyclic connectivity), and mass spectrometry (for molecular ion validation). X-ray crystallography is recommended for unambiguous confirmation of stereochemistry in crystalline derivatives .
  • Validation : Compare spectral data with PubChem records (e.g., InChIKey: KFODOZBFEBUCEF-UHFFFAOYSA-N) and computational predictions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of triazolothiadiazole derivatives?

  • Methodology : Perform molecular docking using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity for antifungal activity . Pair this with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Integration : Combine in silico results with experimental assays (e.g., MIC values against Candida spp.) to validate predictive models .

Q. How can researchers resolve contradictions in spectral data arising from alternative synthetic pathways?

  • Case Study : Contrast phosphorous oxychloride-mediated cyclization with boron trifluoride-assisted diazonium salt formation . Differences in NMR chemical shifts may arise from solvent polarity or byproduct formation.
  • Resolution : Use 2D NMR (COSY, HSQC) to distinguish regioisomers and HPLC-MS to detect trace impurities. Cross-validate with synthetic replicates .

Q. What is the impact of salt formation on the physicochemical and biological properties of this compound?

  • Methodology : Synthesize organic/inorganic salts (e.g., hydrochlorides or sodium salts) and compare solubility, stability, and bioactivity. For example, carboxylate salts of triazolothiadiazoles show enhanced aqueous solubility, improving bioavailability in in vitro assays .
  • Analysis : Use thermogravimetric analysis (TGA) to assess thermal stability and powder XRD to correlate crystallinity with dissolution rates .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions in triazolothiadiazole synthesis?

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization. Computational studies (e.g., transition state modeling) reveal that electron-withdrawing groups on pyrazole favor thiadiazole ring closure at the 6-position .
  • Experimental Validation : Compare reaction kinetics under varying acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.